2-chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a hydroxy-oxan-phenylethyl group attached to the amide nitrogen. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Halogenation: The amine is then subjected to halogenation to introduce the chloro and fluoro substituents.
Amidation: The halogenated amine is reacted with an appropriate carboxylic acid derivative to form the benzamide.
Oxan-phenylethyl Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide: can be compared with other benzamide derivatives that have similar structures but different substituents.
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide: Lacks the chloro and fluoro substituents.
2-chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)]benzamide: Lacks the phenylethyl group.
Uniqueness
The presence of both chloro and fluoro substituents, along with the hydroxy-oxan-phenylethyl group, gives this compound unique chemical and biological properties. These features can enhance its reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClFNO3/c21-16-7-4-8-17(22)18(16)19(24)23-13-20(25,14-5-2-1-3-6-14)15-9-11-26-12-10-15/h1-8,15,25H,9-13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYVNCCMIPLYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=C(C=CC=C2Cl)F)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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